molecular formula C21H23N3O3 B5352721 1'-(2-Ethoxypyridine-3-carbonyl)-1-methylspiro[indole-3,4'-piperidine]-2-one

1'-(2-Ethoxypyridine-3-carbonyl)-1-methylspiro[indole-3,4'-piperidine]-2-one

Cat. No.: B5352721
M. Wt: 365.4 g/mol
InChI Key: ORRRTHDRZNAEBQ-UHFFFAOYSA-N
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Description

1’-(2-Ethoxypyridine-3-carbonyl)-1-methylspiro[indole-3,4’-piperidine]-2-one is a complex organic compound that features a spirocyclic structure

Preparation Methods

The synthesis of 1’-(2-Ethoxypyridine-3-carbonyl)-1-methylspiro[indole-3,4’-piperidine]-2-one typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Pyridine Moiety: The ethoxypyridine component can be synthesized through the reaction of 2-chloropyridine with ethanol under basic conditions.

    Indole Synthesis: The indole moiety can be prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Spirocyclization: The final step involves the spirocyclization reaction, where the pyridine and indole components are coupled with a piperidine derivative under acidic or basic conditions to form the spirocyclic structure.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1’-(2-Ethoxypyridine-3-carbonyl)-1-methylspiro[indole-3,4’-piperidine]-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or indole moieties, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1’-(2-Ethoxypyridine-3-carbonyl)-1-methylspiro[indole-3,4’-piperidine]-2-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Research: It is used in studies investigating the interaction of spirocyclic compounds with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials and as a building block for more complex organic molecules.

Mechanism of Action

The mechanism of action of 1’-(2-Ethoxypyridine-3-carbonyl)-1-methylspiro[indole-3,4’-piperidine]-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the function of certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1’-(2-Ethoxypyridine-3-carbonyl)-1-methylspiro[indole-3,4’-piperidine]-2-one can be compared with other spirocyclic compounds such as:

    Spiro[indole-3,4’-piperidine] Derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.

    Pyridine-Containing Spirocycles: Compounds with pyridine moieties in their spirocyclic structures can exhibit different reactivity and applications based on the nature of the substituents on the pyridine ring.

    Indole-Based Spirocycles: Indole derivatives with spirocyclic structures are studied for their potential in drug development and material science.

The uniqueness of 1’-(2-Ethoxypyridine-3-carbonyl)-1-methylspiro[indole-3,4’-piperidine]-2-one lies in its combination of pyridine, indole, and piperidine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1'-(2-ethoxypyridine-3-carbonyl)-1-methylspiro[indole-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-3-27-18-15(7-6-12-22-18)19(25)24-13-10-21(11-14-24)16-8-4-5-9-17(16)23(2)20(21)26/h4-9,12H,3,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRRTHDRZNAEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)N2CCC3(CC2)C4=CC=CC=C4N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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